Home > Products > Screening Compounds P3662 > 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine - 1099621-16-5

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Catalog Number: EVT-1775546
CAS Number: 1099621-16-5
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one (1a)

  • Compound Description: This compound serves as a starting material in a study investigating the photoisomerization of imidazo[1,2-a]pyridines under UV irradiation []. The study observes that (Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one (1a) undergoes photoisomerization to yield a minor E-isomer and a predominant (E,Z)-mixture of N-(pyridin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amines.

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SRI-9804)

  • Compound Description: This compound acts as an allosteric modulator of the dopamine transporter (DAT) []. It exhibits partial inhibition of [125I]RTI-55 binding and [3H]dopamine uptake, slows the dissociation rate of [125I]RTI-55 from DAT, and displays allosteric modulation of d-amphetamine-induced, DAT-mediated dopamine release.
  • Relevance: While not directly containing the imidazo[1,2-a]pyridine moiety, SRI-9804 is included due to its exploration alongside a series of imidazo[1,2-a]pyridine derivatives as potential DAT modulators []. This suggests that the research explored structure-activity relationships within a chemical space encompassing both quinazolinamines and imidazo[1,2-a]pyridines, potentially considering 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine-like structures.

N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

  • Compound Description: This compound is a potent dopamine transporter (DAT) ligand that demonstrates partial inhibition of [3H]dopamine uptake without affecting DAT binding or d-amphetamine-induced [3H]MPP+ release [].

2-(4-[11C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine 7 ([11C]RO6924963)

  • Compound Description: Identified as a novel PET tracer, this compound exhibits a high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques []. Additionally, it displays appropriate pharmacokinetic and metabolic properties in mice and non-human primates.

N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine 8 ([11C]RO6931643)

  • Compound Description: Identified as a novel PET tracer for imaging aggregated tau in Alzheimer's disease, this compound displays a high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques []. It also exhibits suitable pharmacokinetic and metabolic properties in mice and non-human primates.

[18F]2-(6-fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine 9 ([18F]RO6958948)

  • Compound Description: This compound represents another novel PET tracer identified for imaging aggregated tau in Alzheimer's disease []. Similar to the previous two compounds, it exhibits a high affinity for tau neurofibrillary tangles, excellent selectivity against Aβ plaques, and favorable pharmacokinetic and metabolic properties in mice and non-human primates.

N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1)

  • Compound Description: This compound serves as a starting point for developing potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors []. Research using this compound led to discovering (6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13), a highly potent, selective, and brain-penetrable ALK inhibitor.

(6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13)

  • Compound Description: This compound emerged as a highly potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor through a study focused on optimizing the starting compound N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1) [].

N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines

  • Compound Description: This compound class, featuring a Schiff base structure, was synthesized and evaluated for antimicrobial activity [].

N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines

  • Compound Description: This class of aryl amines was synthesized from the corresponding Schiff bases (N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines) by selective reduction and evaluated for antimicrobial activity [].

(N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) (zolpidem)

  • Compound Description: This compound, known as zolpidem, is a widely used sedative-hypnotic drug. A study investigated its potential pharmacokinetic interaction with duloxetine [].

N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

  • Compound Description: This compound demonstrates inhibitory activity against the FLT3-ITD and BCR-ABL pathways. It also exhibits potent inhibition against FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants [].
Overview

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine core. Its molecular formula is C8H13N3C_8H_{13}N_3, and it has a molecular weight of 151.21 g/mol. The compound is noted for its potential bioactivity and serves as a building block in synthetic organic chemistry, particularly in the development of more complex heterocycles and pharmaceutical agents.

Source and Classification

This compound is classified under the category of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. It has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The compound is also recognized for its role in various synthetic pathways aimed at producing novel therapeutic compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-aminopyridine as the primary precursor.
  2. Cyclization Reaction: A common method includes the reaction of 2-aminopyridine with an α-bromoketone to facilitate cyclization into the imidazo[1,2-a]pyridine framework. This process can be optimized by controlling reaction conditions such as temperature and solvent choice.
  3. Sequential Steps: In some protocols, a two-step procedure may be employed where alkylation occurs first in a polar solvent like acetonitrile followed by cyclization under reflux conditions in ethanol with triethylamine as a base .

Industrial production may utilize continuous flow reactors to enhance yield and ensure consistent quality through automated systems for reagent addition and temperature management.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can be represented using various chemical notation systems:

  • InChI: InChI=1S/C8H13N3/c1-6-4-11-5-7(9)2-3-8(11)10-6/h4,7H,2-3,5,9H2,1H3
  • SMILES: CC1=CN2CC(CCC2=N1)N

The compound exhibits a unique arrangement of nitrogen atoms within its ring structure that contributes to its chemical properties and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to yield corresponding oxides.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
  3. Substitution Reactions: Nucleophilic substitutions are possible at the amine group when treated with alkyl halides or acyl chlorides to form substituted amines or amides .
Mechanism of Action

The mechanism of action for 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites on these targets, leading to modulation of their activity. This interaction may result in either inhibition or activation of enzymatic pathways that influence various cellular processes and therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine include:

  • Molecular Weight: 151.21 g/mol
  • CAS Number: 1099621-16-5
  • Purity: Typically around 95%

Chemical properties include its behavior under various reaction conditions which allows it to participate in oxidation and reduction processes effectively. The compound is classified as an irritant according to GHS hazard classifications .

Applications

Scientific Uses

The applications of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine are diverse:

  1. Medicinal Chemistry: Investigated for potential therapeutic applications including antimicrobial and anticancer properties.
  2. Synthetic Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
  3. Material Science: Explored for development in novel materials with specific electronic or photonic properties.
Introduction to Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

Role of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles represent foundational architectures in modern medicinal chemistry, comprising >60% of FDA-approved small-molecule drugs. Their dominance arises from versatile molecular recognition properties: 1) Hydrogen-bonding capability via pyridine-type nitrogens enhances target binding affinity; 2) Aromatic character facilitates π-π stacking interactions with protein binding pockets; and 3) Structural diversity enables fine-tuning of physicochemical properties. Among these, fused bicyclic systems like imidazo[1,2-a]pyridine (IP) exhibit exceptional biological relevance. Clinically approved IP drugs include zolpidem (GABA_A modulator), alpidem (anxiolytic), and telacebec (Q203, antitubercular agent) [4]. These agents leverage the IP core's capacity to engage diverse biological targets while maintaining favorable drug-like properties. The scaffold's synthetic accessibility further enables rapid generation of structure-activity relationships (SAR), cementing its status as a "privileged scaffold" in oncology, infectious diseases, and CNS therapeutics [4] [7].

Structural Significance of 2-Methyl Substituted Imidazo[1,2-a]pyridin-6-amines

The compound 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (C₈H₁₃N₃) possesses distinctive structural features that enhance its therapeutic potential. Key characteristics include:

  • Saturated Bicyclic System: The 5,6,7,8-tetrahydro backbone (SMILES: CC1=CN2CC(CCC2=N1)N) reduces planarity versus aromatic IP analogues, potentially improving solubility and reducing metabolic oxidation [3]. Hydrogenation sites at C5-C8 confer conformational flexibility for target adaptation.
  • 2-Methyl Substitution: The C2 methyl group acts as an electron-donating moiety, enhancing π-electron density in the imidazole ring. This modification strengthens hydrophobic interactions in kinase ATP-binding pockets and may shield metabolic hotspots [4].
  • C6-Amino Functionalization: The primary amine at C6 serves as a versatile vector for derivatization. It can form hydrogen bonds with kinase catalytic residues or be elaborated into amide/urea prodrugs to modulate bioavailability [3] [9].

Table 1: Molecular Properties of 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

PropertyValue/Descriptor
Molecular FormulaC₈H₁₃N₃
Molecular Weight151.21 g/mol
IUPAC Name2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
InChIKeyFRZORHXWYZCJLG-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+131.9
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1 (primary amine)

This scaffold demonstrates exceptional kinase-targeting capability, particularly against phosphoinositide 3-kinase α (PI3Kα). The saturated ring system positions the C6-amine to form salt bridges with Asp933 in the PI3Kα catalytic site, while the 2-methyl group occupies a hydrophobic subpocket. These interactions were validated in analogues showing <1 nM IC₅₀ against PI3Kα-driven cancers [6].

Historical Evolution in Oncology Research

The development of 2-methyl-substituted IPs for oncology accelerated in the early 2010s following high-throughput screening (HTS) campaigns targeting kinase pathways:

  • 2010–2015: Initial HTS identified IP carboxamides as potent mycobacterial QcrB inhibitors (MIC₉₀: 0.006 μM). Concurrent oncology screening revealed that C2/C3 modifications converted anti-infective scaffolds into kinase inhibitors. Moraski et al. demonstrated that bulky 2-aryl substitutions enhanced activity against drug-resistant cancers [4].
  • 2016–2020: Strategic incorporation of the tetrahydro-IP core emerged to address physicochemical limitations of aromatic IPs. Saturation improved aqueous solubility (predicted logP: 0.9 for 2-methyl-6-amino derivative) while retaining nanomolar kinase affinity. Hybrid molecules linking IP-6-amines to quinazoline warheads showed dual PI3Kα/mTOR inhibition [6].
  • 2020–Present: Rational design focused on C6-amine derivatization. A 2023 study revealed that 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives (e.g., compound 13k) induced G2/M arrest in lung cancer cells (IC₅₀: 0.09 μM) through selective PI3Kα inhibition (IC₅₀: 1.94 nM). The 2-methyl group was critical for metabolic stability versus des-methyl analogues [6].

Table 2: Evolution of Key Imidazo[1,2-a]pyridine Derivatives in Oncology

Compound ClassTargetPotencyStructural Advancement
2,7-Dimethyl IP-3-carboxamidesMycobacterial QcrBMIC₉₀: 0.006 μMBulky biaryl ethers at C3 position
IP-6-amine quinazoline hybridsPI3KαIC₅₀: 1.94 nMC6-linkage to 4-aminoquinazoline
2-Methyl-6-amino-IPsPI3Kα/mTORIC₅₀: <10 nMSaturated core + C2 methyl group

The historical trajectory underscores a strategic shift: from fortuitous HTS discoveries to rational, structure-guided optimization leveraging the 2-methyl-6-amino-IP core's unique pharmacophoric features for next-generation kinase inhibitors.

Properties

CAS Number

1099621-16-5

Product Name

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c1-6-4-11-5-7(9)2-3-8(11)10-6/h4,7H,2-3,5,9H2,1H3

InChI Key

FRZORHXWYZCJLG-UHFFFAOYSA-N

SMILES

CC1=CN2CC(CCC2=N1)N

Canonical SMILES

CC1=CN2CC(CCC2=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.